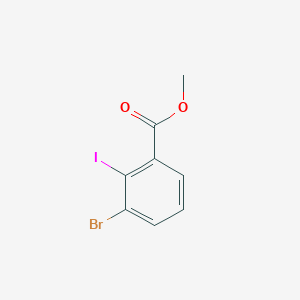
Phenoxytetrafluoroethansulfonylfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxytetrafluoroethanesulfonyl fluoride is a chemical compound with the molecular formula C8H5F5O3S. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity balance. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Phenoxytetrafluoroethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Wirkmechanismus
Target of Action
Phenoxytetrafluoroethanesulfonyl fluoride, also known as 1,1,2,2-Tetrafluoro-2-phenoxyethane-1-sulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them attractive for various applications .
Biochemical Pathways
Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions . This interaction can lead to new activation methods and the synthesis of intriguing functional groups .
Pharmacokinetics
Fluorine is known to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .
Result of Action
Sulfonyl fluorides are known for their diverse applications and their ability to engage with nucleophiles to create new activation methods .
Action Environment
The action of Phenoxytetrafluoroethanesulfonyl fluoride can be influenced by environmental factors. For instance, fluoride in the environment is a widespread concern due to its persistence . The presence of fluorine in products is receiving critical scrutiny due to environmental concerns regarding persistent chemicals .
Vorbereitungsmethoden
Phenoxytetrafluoroethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. This process typically requires mild reaction conditions and readily available reagents . Another method involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Industrial production methods often utilize phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .
Analyse Chemischer Reaktionen
Phenoxytetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Fluorination: It can be used as a fluorinating agent to introduce fluorine atoms into organic molecules.
Common reagents used in these reactions include potassium fluoride, sulfur tetrafluoride, and diethylaminosulfur trifluoride. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Phenoxytetrafluoroethanesulfonyl fluoride is unique compared to other sulfonyl fluorides due to its specific molecular structure and reactivity. Similar compounds include:
4-Fluorophenoxytetrafluoroethanesulfonyl fluoride: This compound has a similar structure but includes an additional fluorine atom on the phenoxy group.
1,1,2,2-Tetrafluoro-2-phenoxyethane-1-sulfonyl fluoride: Another closely related compound with a similar sulfonyl fluoride group.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of phenoxytetrafluoroethanesulfonyl fluoride.
Eigenschaften
IUPAC Name |
1,1,2,2-tetrafluoro-2-phenoxyethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O3S/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVYSLQVDANVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)

![2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2508990.png)


![2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2508993.png)

![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508999.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid](/img/structure/B2509000.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)

![5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2509005.png)

